Salicylanilide
Overview
Description
Salicylanilide is a chemical compound which is the amide of salicylic acid and aniline . It is classified as both a salicylamide and an anilide . Derivatives of salicylanilide have a variety of pharmacological uses . Chlorinated derivatives including niclosamide, oxyclozanide, and rafoxanide are used as anthelmintics, especially as flukicides .
Synthesis Analysis
Salicylanilides have been synthesized for various purposes, including as potential allosteric inhibitors of human pancreatic lipase . A new series of salicylanilide acetates was synthesized and evaluated for their in vitro antifungal and antituberculotic activity .Molecular Structure Analysis
Salicylanilide has a core structure that has been studied for many years for their possible repositioning for the treatment of diverse types of tumors . The number of studies contributing to the explanation of their potential anticancer effect potential is still increasing .Chemical Reactions Analysis
Salicylanilides have been examined for their molecular mechanisms, demonstrating potential for Gram-negative combination therapies . Detailed understanding of antibiotic mechanisms can address this issue by facilitating the rational design of improved combination therapies .Physical And Chemical Properties Analysis
Salicylanilide is a white to off-white crystalline solid . It has a chemical formula of C13H11NO2 and a molar mass of 213.236 g·mol −1 . Its melting point ranges from 136 to 138 °C .Scientific Research Applications
Antibacterial Application
- Scientific Field: Microbiology
- Summary of Application: Salicylanilide acetates have been synthesized and evaluated for their in vitro antifungal and antituberculotic activity . They act as inhibitors of the two-component regulatory system (TCS) in bacteria .
- Methods of Application: The importance of electron-attracting substituents in the salicyloyl ring and hydrophobic groups in the anilide moiety for optimal activity have been noted . Chlorine substitution in the meta position of the acetylsalicylic nucleus shows a positive influence on antituberculotic activity .
- Results or Outcomes: Some of the evaluated compounds possessed comparable or better antifungal activity than a fluconazole standard . Their in vitro activity against drug resistant and sensitive clinical isolates of Mycobacteria were found to be equivalent or better than a standard of isoniazid, a well-known first-line drug for tuberculosis treatment .
Anticancer Properties
- Scientific Field: Oncology
- Summary of Application: Salicylanilides have recently emerged as candidates for drug repurposing in oncology . The most prominent example of salicylanilide anthelmintic, that is intensively studied for its potential anticancer properties, is niclosamide .
- Methods of Application: The anticancer action of salicylanilides is mediated most likely by diverse mechanisms of action such as uncoupling of oxidative phosphorylation, inhibition of protein tyrosine kinase epidermal growth factor receptor, modulation of different signaling pathways as Wnt/β-catenin, mTORC1, STAT3, NF-κB and Notch signaling pathways or induction of B-Raf V600E inhibition .
- Results or Outcomes: Recent studies have discovered extensive anticancer potential in a number of salicylanilides .
Anthelmintic Application
- Scientific Field: Veterinary Medicine
- Summary of Application: Chlorinated derivatives of salicylanilide, including niclosamide, oxyclozanide, and rafoxanide, are used as anthelmintics, especially as flukicides .
- Methods of Application: These compounds are used in both human and veterinary medicine as effective anthelmintic drugs .
- Results or Outcomes: These compounds have been found to be effective in treating various parasitic worm infections .
Antifungal Application
- Scientific Field: Mycology
- Summary of Application: Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their in vitro antifungal activity .
- Methods of Application: The compounds were assayed in vitro against eight fungal strains .
- Results or Outcomes: The parent salicylanilides and their esters showed potential antimycotic activity .
Antiseptic Application
- Scientific Field: Medicine
- Summary of Application: Salicylanilides may be used as antiseptics .
- Methods of Application: Salicylanilides are applied topically as antiseptics .
- Results or Outcomes: Salicylanilides have been found to be effective in preventing the growth of disease-causing microorganisms .
Disinfectant Application
- Scientific Field: Public Health
- Summary of Application: Brominated derivatives of salicylanilide, including dibromsalan, metabromsalan, and tribromsalan, are used as disinfectants with antibacterial and antifungal activities .
- Methods of Application: These compounds are used in various settings, such as hospitals and homes, to kill microorganisms on surfaces .
- Results or Outcomes: These compounds have been found to be effective in reducing the spread of infectious diseases .
Safety And Hazards
Future Directions
Salicylanilides, which have been used for decades in human and veterinary medicine as anthelmintics, have recently emerged as candidates for drug repurposing in oncology . The most prominent example of salicylanilide anthelmintic, that is intensively studied for its potential anticancer properties, is niclosamide . Nevertheless, recent studies have discovered extensive anticancer potential in a number of other salicylanilides .
properties
IUPAC Name |
2-hydroxy-N-phenylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEDVNSFRWHDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2593-10-4 (hydrochloride salt) | |
Record name | Salicylanilide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021784 | |
Record name | Salicylanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |
Record name | Salicylanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17177 | |
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Vapor Pressure |
0.00000002 [mmHg] | |
Record name | Salicylanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17177 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Salicylanilide | |
CAS RN |
87-17-2 | |
Record name | Salicylanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Salicylanilide [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SALICYLANILIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |
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Record name | SALICYLANILIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzamide, 2-hydroxy-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Salicylanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SALICYLANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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